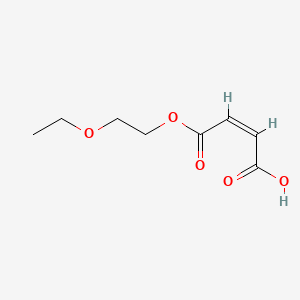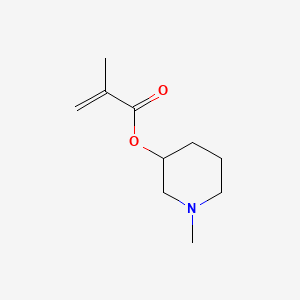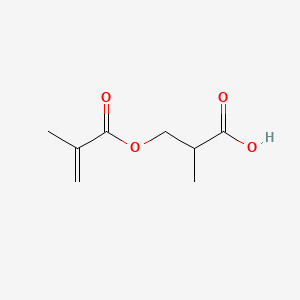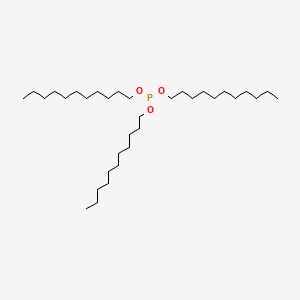![molecular formula C18H36O2 B12652797 [[(Methyltetradecyl)oxy]methyl]oxirane CAS No. 94247-83-3](/img/structure/B12652797.png)
[[(Methyltetradecyl)oxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(Méthyltétradécyl)oxy]méthyl]oxirane: est un composé organique de formule moléculaire C18H36O2 . Il appartient à la famille des oxiranes, qui sont des éthers cycliques à trois chaînons. Ce composé est connu pour sa structure unique, qui comprend une longue chaîne alkyle et un cycle oxirane, ce qui en fait un sujet d'intérêt dans diverses applications chimiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [[(Méthyltétradécyl)oxy]méthyl]oxirane implique généralement la réaction du 2-pentadecanol avec de l'épichlorhydrine en présence d'une base telle que l'hydroxyde de sodium . La réaction se déroule par la formation d'un intermédiaire, qui subit ensuite une cyclisation pour former le cycle oxirane. Les conditions réactionnelles impliquent généralement des températures comprises entre 50 °C et 70 °C et un temps de réaction de plusieurs heures.
Méthodes de production industrielle
En milieu industriel, la production de [[(Méthyltétradécyl)oxy]méthyl]oxirane est mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus implique la même réaction de base, mais il est optimisé pour une production à grande échelle, y compris l'utilisation de catalyseurs pour accélérer la réaction et améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
[[(Méthyltétradécyl)oxy]méthyl]oxirane: subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le cycle oxirane peut être ouvert par des agents oxydants pour former des diols.
Réduction : Le composé peut être réduit pour former des alcools.
Substitution : Le cycle oxirane peut subir des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent et .
Réduction : Des agents réducteurs tels que sont couramment utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution.
Principaux produits
Diols : Formés à partir de l'oxydation du cycle oxirane.
Alcools : Résultant de la réduction du composé.
Dérivés substitués : Divers produits en fonction du nucléophile utilisé dans les réactions de substitution.
Applications de la recherche scientifique
[[(Méthyltétradécyl)oxy]méthyl]oxirane: a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les membranes biologiques en raison de sa nature amphiphile.
Médecine : Envisagé pour son utilisation potentielle dans les systèmes d'administration de médicaments.
Industrie : Utilisé dans la production de tensioactifs et d'émulsifiants.
Mécanisme d'action
Le mécanisme par lequel [[(Méthyltétradécyl)oxy]méthyl]oxirane exerce ses effets implique l'interaction de son cycle oxirane avec diverses cibles moléculaires. Le cycle oxirane est hautement réactif et peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et d'autres biomolécules. Cette réactivité est à la base de son utilisation en synthèse chimique et d'applications biologiques potentielles .
Applications De Recherche Scientifique
[[(Methyltetradecyl)oxy]methyl]oxirane: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which [[(Methyltetradecyl)oxy]methyl]oxirane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its use in chemical synthesis and potential biological applications .
Comparaison Avec Des Composés Similaires
Composés similaires
- **[(Méthyltétradécyl)oxy]méthyl]oxirane
- 2-(pentadecan-2-yloxymethyl)oxirane
Unicité
[[(Méthyltétradécyl)oxy]méthyl]oxirane: est unique en raison de sa longue chaîne alkyle, qui lui confère des propriétés amphiphiliques distinctes. Cela le rend particulièrement utile dans les applications nécessitant des interactions à la fois hydrophobes et hydrophiles, comme dans les tensioactifs et les émulsifiants .
Propriétés
Numéro CAS |
94247-83-3 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
2-(pentadecan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)19-15-18-16-20-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
GHJFPZKLWAMOSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


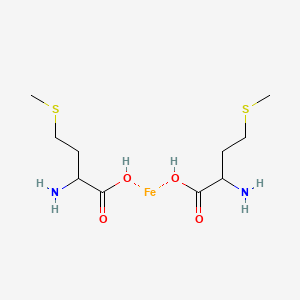



![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
